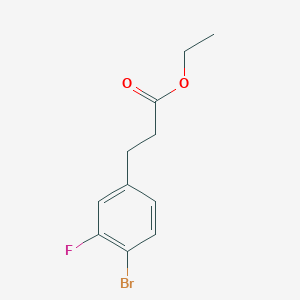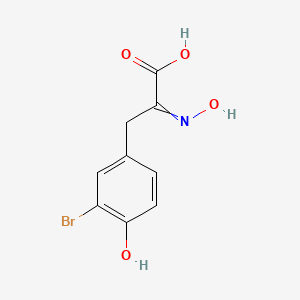
2-Chloro-1-(4-isobutylpiperazin-1-yl)butan-1-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anti-inflammatory Compounds
Compounds with specific structural features, such as small lipophilic groups and certain side chains, have been identified for their potential anti-inflammatory activities. For example, the study on 4-(6-Methoxy-2-naphthyl)butan-2-one analogues highlights the importance of structural modifications for enhancing anti-inflammatory efficacy (Goudie et al., 1978).
Antipsychotic Agents
Structural-activity relationship studies have explored compounds like SYA 013, a homopiperazine analog of haloperidol, for their potential as antipsychotic agents. These studies emphasize the role of bioisosteric replacement strategies in identifying new agents with desirable therapeutic profiles (Peprah et al., 2012).
Antituberculosis Activity
New compounds exhibiting antituberculosis activity, such as certain 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ols, have been synthesized. These compounds' development and clinical trial progress suggest the critical role of chemical synthesis in addressing infectious diseases (Omel’kov et al., 2019).
Detoxication Pathways
Studies on detoxication pathways, such as those involving glutathione and epoxide hydrolase in the metabolism of chloroprene, reveal the metabolic processes of hazardous chemicals. This research contributes to our understanding of chemical toxicity and potential protective mechanisms (Munter et al., 2003).
Antimicrobial and Anticancer Activities
The synthesis and characterization of new compounds, including their in silico and in vitro studies on antimicrobial and anticancer activities, highlight the ongoing search for effective therapeutic agents. For instance, the study on 2-Pyrazoline derivatives demonstrates the potential for developing novel treatments based on synthetic chemistry (Rathinamanivannan et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds have been associated with the treatment of depression , suggesting potential targets could be neurotransmitter systems such as the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
It is likely that this compound interacts with its targets to induce changes at the molecular level, potentially influencing the release or reuptake of neurotransmitters .
Biochemical Pathways
Given the potential role in depression treatment, it may influence pathways related to neurotransmitter synthesis, release, reuptake, and degradation .
Result of Action
Based on its potential role in depression treatment, it may result in altered neurotransmitter levels, which could influence mood and behavior .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1-[4-(2-methylpropyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClN2O/c1-4-11(13)12(16)15-7-5-14(6-8-15)9-10(2)3/h10-11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKBCNVJJIRUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-isobutylpiperazin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one](/img/structure/B1490040.png)
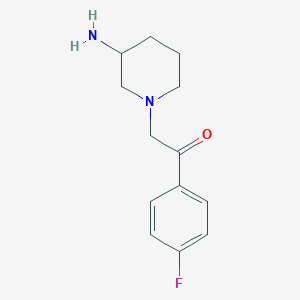

![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1490048.png)

![Ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1490051.png)
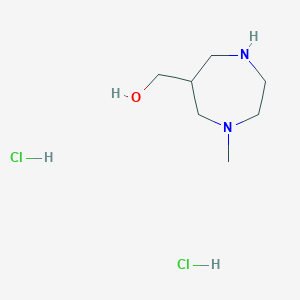
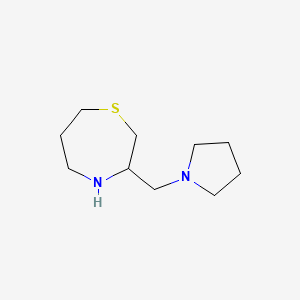

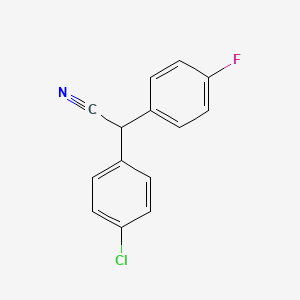
![5,6-Dihydrofuro[2,3-h]cinnolin-3-ol](/img/structure/B1490059.png)
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1490061.png)
